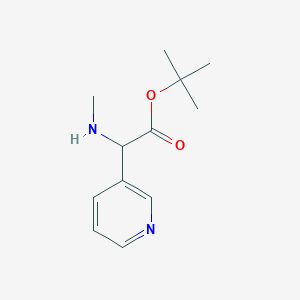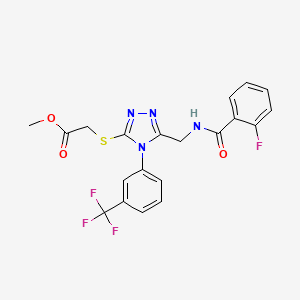
3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride is a synthetic organic compound characterized by the presence of a chlorobenzamide moiety linked to a thiazole ring, which is further connected to a dihydroisoquinoline system. This compound is often utilized in various scientific research applications, primarily due to its unique chemical structure and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
Initial Formation of Benzamide Derivative: : The synthesis starts with the chlorination of a benzamide precursor to introduce the chlorine atom at the 3-position.
Formation of Thiazole Ring: : This intermediate undergoes cyclization with an appropriate thioamide to form the thiazole ring.
Linkage to Dihydroisoquinoline: : The thiazole compound is then reacted with a bromomethylated dihydroisoquinoline under basic conditions to achieve the final linked structure.
Industrial Production Methods
For large-scale production, optimized procedures involving continuous flow chemistry and the use of automated reactors might be employed to ensure high yield and purity of the compound. Additionally, solvent selection and temperature control are critical parameters in the industrial synthesis process.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the isoquinoline ring, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions, especially at the thiazole ring, can yield various reduced forms, altering the biological activity.
Substitution: : Electrophilic aromatic substitution reactions can occur at the benzamide ring, introducing various functional groups that can modulate activity.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3) to facilitate the reaction.
Major Products
科学研究应用
Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure enables the exploration of various reaction pathways and mechanisms.
Biology
In biological research, the compound is investigated for its potential interactions with proteins and enzymes, making it a candidate for drug development studies.
Medicine
Preliminary studies suggest potential therapeutic applications, particularly in the areas of oncology and neurology, due to its interaction with specific molecular targets.
Industry
In industrial applications, it is utilized as an intermediate in the synthesis of agrochemicals and materials science research, offering a versatile platform for the development of new materials.
作用机制
The biological activity of 3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The compound's structure allows it to fit into active sites or binding pockets, inhibiting or activating the target molecules. Key pathways influenced by this compound include signal transduction pathways involved in cell growth and apoptosis.
相似化合物的比较
Comparison with Other Benzamides
Compared to other benzamides, the thiazole and dihydroisoquinoline components of this compound provide additional points of interaction, enhancing its specificity and potential activity.
List of Similar Compounds
N-(4-(3-chlorophenyl)-5-methylthiazol-2-yl)-2,2-dimethylpropionamide: : Similar structure with a different side chain.
3-chloro-N-(4-(3,4-dihydroisoquinolin-1-yl)methyl)thiazol-2-yl)benzamide: : An isomer with a different isoquinoline configuration.
4-(2-((3-chlorophenyl)amino)-2-oxoethyl)-N-(thiazol-2-yl)benzamide: : Another structurally related compound with potential biological activity.
Conclusion
3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride stands out in the realm of synthetic organic chemistry due to its diverse structural features and potential applications across various fields. Understanding its preparation methods, reactivity, and mechanisms of action can significantly enhance its utility in scientific research and industrial applications.
属性
IUPAC Name |
3-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS.ClH/c21-17-7-3-6-15(10-17)19(25)23-20-22-18(13-26-20)12-24-9-8-14-4-1-2-5-16(14)11-24;/h1-7,10,13H,8-9,11-12H2,(H,22,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTCXAWATMOQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methoxy-5-methylthieno[2,3-d]pyrimidine](/img/structure/B2471298.png)
![4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2471300.png)



![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate](/img/structure/B2471309.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2471310.png)
![2-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2471311.png)


![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B2471315.png)

![N-[4-(4-IODOBENZENESULFONAMIDO)PHENYL]ACETAMIDE](/img/structure/B2471319.png)

